5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid
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Overview
Description
5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid is an organic compound that features a fluorine atom, a tetrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid typically involves multiple steps. One common approach is to start with a fluorinated benzoic acid derivative, which undergoes a series of reactions to introduce the tetrazole ring and the carbonylamino group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-hydroxybenzoic acid
- 5-fluoro-2-(trifluoromethyl)benzoic acid
- 5-fluorouracil
Uniqueness
Compared to similar compounds, 5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid stands out due to the presence of the tetrazole ring, which can impart unique chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and specificity for certain targets.
Properties
Molecular Formula |
C9H6FN5O3 |
---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid |
InChI |
InChI=1S/C9H6FN5O3/c10-4-1-2-6(5(3-4)9(17)18)11-8(16)7-12-14-15-13-7/h1-3H,(H,11,16)(H,17,18)(H,12,13,14,15) |
InChI Key |
BQPSDJOHNPWDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)NC(=O)C2=NNN=N2 |
Origin of Product |
United States |
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